

The History and Discovery of Quinacrine Methanesulfonate: A Technical Guide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinacrine, a synthetic acridine derivative, holds a significant place in the history of medicinal chemistry. Initially developed as an antimalarial agent, its therapeutic applications have since expanded to encompass rheumatology, oncology, and infectious diseases. This technical guide provides a comprehensive overview of the history, discovery, and core scientific principles of quinacrine, with a specific focus on its methanesulfonate salt. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into its synthesis, mechanism of action, and early clinical evaluation. The guide includes structured data from seminal studies, detailed experimental protocols, and visualizations of its key signaling pathways to facilitate a deeper understanding of this multifaceted compound.

Introduction

Quinacrine, also known as mepacrine or by its trade name Atabrine, emerged as a critical therapeutic agent in the 20th century. Its development was a landmark in the era of synthetic drug discovery, breaking the reliance on naturally sourced quinine for the treatment of malaria. [1] The methanesulfonate salt of quinacrine was one of the formulations developed for clinical use. This document traces the journey of quinacrine from its origins in German industrial laboratories to its widespread use and subsequent investigation for a variety of medical conditions.



History and Discovery

The quest for a synthetic antimalarial was driven by the strategic importance of quinine, the supply of which was vulnerable to disruption. Following World War I, German pharmaceutical companies, notably I.G. Farben, invested heavily in this area of research.[1]

Key Developments:

- 1920s-1930s: In the late 1920s and early 1930s, a team at Bayer, a part of the I.G. Farben conglomerate, synthesized a series of acridine derivatives.[1][2]
- 1932: Quinacrine (mepacrine) was synthesized.[1] The discovery is credited to Hans Andersag and his colleagues at I.G. Farben.[3]
- World War II: With the Japanese capture of the Dutch East Indies, the world's primary source
 of quinine, quinacrine became the principal antimalarial for the Allied forces.[4][5] Over three
 million soldiers were administered the drug, making it one of the most extensively studied
 synthetic drugs of its time.[6] This widespread use provided a large dataset on its efficacy
 and safety under field conditions.
- Post-War Era: The development of chloroquine in 1934, also by Hans Andersag, eventually
 led to the displacement of quinacrine as the first-line antimalarial due to a better side-effect
 profile.[1][3] However, research into quinacrine continued, uncovering its therapeutic
 potential in other diseases, including lupus erythematosus and giardiasis.[6]

Chemical Synthesis and Formulation

Quinacrine is chemically known as N4-(6-chloro-2-methoxyacridin-9-yl)-N1,N1-diethyl-1,4-pentanediamine. The synthesis involves the condensation of 3,9-dichloro-7-methoxyacridine with 1-diethylamino-4-aminopentane.[7]

Experimental Protocol: Synthesis of Quinacrine Hydrochloride

The following protocol is based on the process described in U.S. Patent 2,459,777.[8]

Step 1: Condensation



- A mixture of 3,9-dichloro-7-methoxyacridine and a slight excess (not exceeding 50%) of 1diethylamino-4-aminopentane is prepared in the presence of phenol.
- The reaction mixture is heated to facilitate the condensation reaction, forming the quinacrine base.

Step 2: Isolation of Quinacrine Base

- After the reaction is complete, the mixture is cooled.
- An aqueous solution of sodium hydroxide is added to neutralize the reaction mixture.
- Sufficient water is added to adjust the specific gravity of the aqueous layer to be below 1.062.
- The mixture is allowed to separate into two layers: an upper aqueous layer containing salts and a lower oily layer of crude quinacrine base.
- The aqueous layer is removed by decantation or pumping.

Step 3: Washing and Purification

- The crude quinacrine base is washed with several volumes of water by heating to approximately 80°C with stirring, followed by cooling to allow separation.
- The wash water is removed, and this process is repeated as necessary.

Step 4: Conversion to Hydrochloride Salt

- After the final wash, water and a stoichiometric amount of 36% hydrochloric acid are added to the purified quinacrine base.
- The mixture is heated to about 80°C with agitation for approximately two hours to form the hydrochloride salt in solution.
- The pH is adjusted to between 3.8 and 4.8.



• The solution is cooled to induce crystallization of quinacrine hydrochloride, which is then collected by filtration and dried.

Experimental Protocol: Preparation of Quinacrine Methanesulfonate

The methanesulfonate salt is prepared from the free base.[7]

- The purified quinacrine free base is dissolved in a suitable alcoholic solvent.
- A stoichiometric amount of methanesulfonic acid is added to the solution.
- The quinacrine methanesulfonate salt is precipitated from the solution by the addition of diethyl ether.
- The precipitate is collected by filtration, washed with ether, and dried under vacuum.

Pharmacological Profile Mechanism of Action

Quinacrine exhibits a complex mechanism of action, interacting with multiple cellular targets, which accounts for its broad spectrum of activity.

- DNA Intercalation and Topoisomerase Inhibition: Quinacrine intercalates into DNA, interfering with DNA and RNA synthesis.[9] This action is also linked to the inhibition of topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[10][11] This inhibition contributes to its antiparasitic and anticancer effects.
- Phospholipase A2 (PLA2) Inhibition: Quinacrine is a known inhibitor of phospholipase A2, an
 enzyme that releases arachidonic acid from cell membranes.[12] Arachidonic acid is a
 precursor to pro-inflammatory prostaglandins and leukotrienes.
- NF-κB Pathway Inhibition: By inhibiting PLA2, quinacrine can suppress the activation of the transcription factor NF-κB, which plays a key role in inflammation and cell survival.[13]
 Quinacrine has been shown to block the binding of the p65 subunit of NF-κB to DNA.[14]



p53 Activation: Quinacrine can activate the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis.[15][16] This activation appears to be independent of DNA damage and may involve the stabilization of p53 by preventing its ubiquitination.[16]

Pharmacokinetics

- Absorption and Distribution: Quinacrine is rapidly absorbed after oral administration. It is widely distributed in the body and concentrates in tissues, particularly the liver, spleen, and lungs.[1]
- Metabolism and Excretion: Quinacrine is metabolized in the liver, and its metabolites are excreted in the urine. One of its urinary metabolites is 6-chloro-9-amino-2-hydroxyacridine.
 [17]

Early Clinical Efficacy and Toxicity

The extensive use of quinacrine during WWII provided a wealth of clinical data on its efficacy as an antimalarial and its associated toxicities.

Efficacy Data

The standard therapeutic course for acute malaria attacks in the U.S. Army was 2.8 grams of quinacrine administered over 7 days.[18]



Efficacy Parameter	Result	Citation
Fever Cessation (Vivax Malaria)	~90% of cases within 22 hours; remainder within 48-72 hours	[19]
Parasite Clearance (Vivax Malaria)	~80% of patients with negative blood smears within 48 hours; almost 100% at 96 hours	[19]
Relapse Interval (Vivax Malaria)	Average of 53 days, compared to 24 days with quinine	[18][19]
Suppressive Efficacy	0.1 g daily was completely effective in suppressing both P. vivax and P. falciparum infections	[18]
Cerebral Malaria Mortality	21% in a series of 19 patients treated with quinacrine, compared to 37% in 146 patients treated with quinine	[19]

Toxicity and Adverse Events

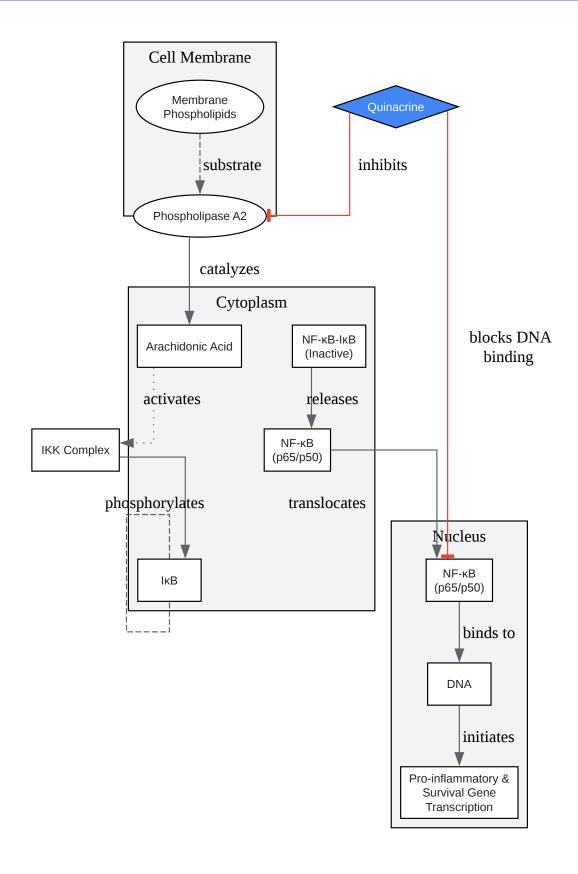
While generally effective, quinacrine was associated with a number of adverse effects.



Toxicity Profile	Incidence/Description	Citation
Common Adverse Effects	Yellow discoloration of the skin, gastrointestinal upset (nausea, vomiting, diarrhea), headache.	[4][6]
Neuropsychiatric Effects	Rare (less than 1 per 1,000), including headache, mental depression, delirium, and psychoses.	[19][20]
Serious Adverse Effects (Rare)	Aplastic anemia and hepatitis, reported in approximately 1 in 500,000 soldiers during WWII. These were associated with higher doses than the standard 100 mg/day.	[6]

Signaling Pathway and Workflow Diagrams Quinacrine's Inhibition of the NF-kB Pathway



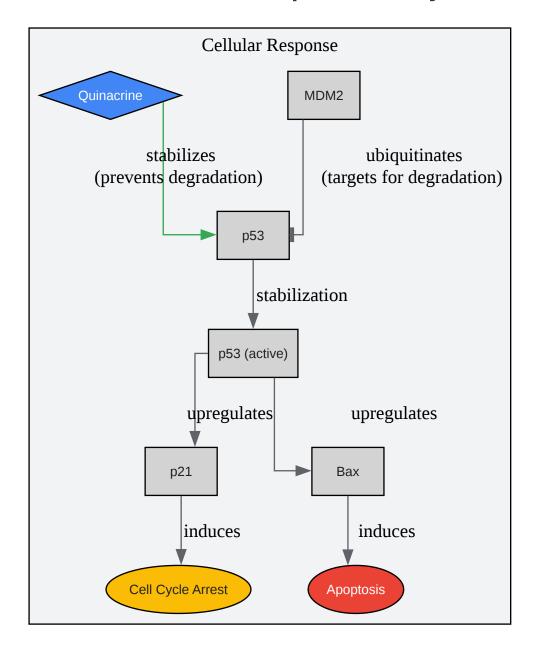


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Caption: Quinacrine inhibits NF-kB signaling via PLA2 and direct DNA binding blockade.



Quinacrine's Activation of the p53 Pathway



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Caption: Quinacrine activates p53 by preventing its degradation, leading to apoptosis.

Experimental Workflow: Synthesis and Formulation





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Caption: Workflow for the synthesis of quinacrine base and its methanesulfonate salt.

Conclusion

Quinacrine methanesulfonate represents a pivotal molecule in the history of synthetic drug development. Its discovery and deployment as an antimalarial during a critical period of global conflict underscored the power of medicinal chemistry. While it has been largely superseded by newer agents for its original indication, the complex pharmacology of quinacrine continues to inspire research into its potential for treating a range of other diseases. This guide has provided a technical overview of its history, synthesis, and mechanism of action, offering a valuable resource for scientists and researchers engaged in the ongoing exploration of this remarkable compound. The multifaceted nature of its cellular interactions, particularly its effects on key signaling pathways such as NF-κB and p53, suggests that the story of quinacrine is far from over.

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